molecular formula C7H5ClO2 B112157 3-Chloro-5-hydroxybenzaldehyde CAS No. 1829-33-0

3-Chloro-5-hydroxybenzaldehyde

Cat. No. B112157
CAS RN: 1829-33-0
M. Wt: 156.56 g/mol
InChI Key: BJENCCAVAIAGOF-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H5ClO2 . It has a molecular weight of 156.57 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-hydroxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and an aldehyde group . The compound has a density of 1.4±0.1 g/cm3 .


Physical And Chemical Properties Analysis

3-Chloro-5-hydroxybenzaldehyde has a boiling point of 268.3±20.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound has an enthalpy of vaporization of 52.7±3.0 kJ/mol . The flash point is 116.1±21.8 °C . The index of refraction is 1.632 . The molar refractivity is 39.8±0.3 cm3 . The polar surface area is 37 Å2 . The polarizability is 15.8±0.5 10-24 cm3 . The surface tension is 54.7±3.0 dyne/cm . The molar volume is 111.5±3.0 cm3 .

Scientific Research Applications

  • Chromatographic Analyses : 3-Chloro-5-hydroxybenzaldehyde has been studied for its properties in gas-liquid chromatographic analyses. Korhonen and Knuutinen (1984) conducted a study separating chlorinated 4-hydroxybenzaldehydes using a non-polar SE-30 capillary column, which included examining the retention indices and behavior of various chlorinated isomers, including 3-Chloro-5-hydroxybenzaldehyde (Korhonen & Knuutinen, 1984).

  • Synthesis of Schiff-base Macrocyclic Complexes : Chen et al. (2014) explored the synthesis of Schiff-base macrocyclic complexes using novel pendant-armed dialdehydes, one of which was derived from 3-Chloro-5-hydroxybenzaldehyde. This study focused on the structural and spectral characterization of these zinc(II) complexes (Chen, Zhang, Jin, & Huang, 2014).

  • Synthesis and Characterization of Metal Complexes : Arion et al. (1998) synthesized and characterized zinc(II), copper(II), and barium(II) complexes of macrocyclic heteronucleating ligands based on isothiosemicarbazide, using derivatives of 3-Chloro-5-hydroxybenzaldehyde. Their research included an analysis of electronic and NMR spectra, magnetic behavior, ESR, mass spectra, and electrochemistry of the new compounds (Arion et al., 1998).

  • Biological Transformations : Neilson et al. (1988) investigated the transformations of halogenated aromatic aldehydes, including 3-Chloro-5-hydroxybenzaldehyde, by metabolically stable anaerobic enrichment cultures. The study revealed synthesis of corresponding carboxylic acids and partial reduction of the aldehyde to a hydroxymethyl group (Neilson, Allard, Hynning, & Remberger, 1988).

  • Oxidative Polycondensation : Mart, Sökmen, and Yuruk (2006) explored the polymerization of 3-hydroxybenzaldehyde by oxidative polycondensation, demonstrating the formation of oligomers with phenylene units and investigating their thermal properties. This study provides insights into the potential of 3-Chloro-5-hydroxybenzaldehyde in polymer science (Mart, Sökmen, & Yuruk, 2006).

  • Solubility and Activity Coefficient Measurements : Larachi et al. (2000) measured the solubility and infinite dilution activity coefficients of various halogenated compounds, including derivatives of 3-Chloro-5-hydroxybenzaldehyde, in water. The study's data contribute to understanding the solubility-temperature relationships for these compounds (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).

Safety And Hazards

3-Chloro-5-hydroxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .

properties

IUPAC Name

3-chloro-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJENCCAVAIAGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619815
Record name 3-Chloro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-hydroxybenzaldehyde

CAS RN

1829-33-0
Record name 3-Chloro-5-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1829-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-chloro-5-methoxybenzaldehyde (22.8 g, 134 mmol; see step (i) above) in CH2Cl2 (250 mL) was cooled to 0° C. Boron tribromide (15.8 mL, 167 mmol) was added dropwise over 15 min. After stirring, the reaction mixture for 2 h, H2O (50 mL) was added slowly. The solution was then extracted with Et2O (2×100 mL). The organic layers were combined, dried (Na2SO4), filtered and concentrated in vacuo. Flash chromatography on silica gel eluting with Hex:EtOAc (4:1) afforded the sub-title compound (5.2 g, 25%).
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
25%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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